molecular formula C16H19B B1298462 1-(4-Bromophenyl)adamantane CAS No. 2245-43-4

1-(4-Bromophenyl)adamantane

Cat. No. B1298462
CAS RN: 2245-43-4
M. Wt: 291.23 g/mol
InChI Key: KCZDTZZRNNRKQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In one method, adamantyl acetic acid was reduced to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst to form the corresponding bromide .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)adamantane is characterized by a rigid cage moiety that protects nearby functional groups from metabolic cleavage and thereby enhances the stability and distribution of the drug in blood plasma . The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .


Chemical Reactions Analysis

The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . Acyladamantanes are useful intermediates that can be further modified (e.g., by reductive amination) and while many traditional methods have been applied for their synthesis, most rely on a pre-functionalized adamantyl substrate and/or harsh conditions for accomplishing the necessary introduction of the acyl group .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)adamantane is a white solid with a faint odor. It is soluble in chloroform, benzene, and carbon tetrachloride. The molecular weight of the compound is 291.23 .

Scientific Research Applications

1. Copper-Catalyzed Arylation of Adamantane-Containing Amines

  • Application Summary: This research focuses on the copper-catalyzed arylation of adamantane-containing amines, di- and polyamines . The method has become a powerful tool for the construction of the C (sp 2 )-N bond .
  • Methods of Application: The method involves the use of copper as a catalyst, aryl halides, and adamantane-containing amines . The reaction conditions and the choice of copper source and ligands can affect the scope and limitations of the method .
  • Results: The method has shown potential in the synthesis of various compounds, with recent data highlighting the application of unsupported copper nanoparticles .

2. Synthesis of Unsaturated Adamantane Derivatives

  • Application Summary: The research discusses the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation .
  • Methods of Application: The synthesis involves the use of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The methods for synthesis vary depending on the type of unsaturated adamantane derivative being synthesized .
  • Results: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

3. Use as a Stimulant

  • Application Summary: 1-(4-Bromophenyl)adamantane, also known as Bromantane, is a synthetic compound that was primarily used as a stimulant to enhance physical and mental performance.
  • Methods of Application: The specific methods of application are not mentioned in the source, but as a stimulant, it is likely administered orally.
  • Results: The compound has been used to enhance physical and mental performance, but the specific results or outcomes are not detailed in the source.

4. Direct Radical Functionalization

  • Application Summary: This research discusses the direct radical functionalization methods to access substituted adamantanes and diamondoids . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
  • Methods of Application: The method involves the use of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . The reactions provide a variety of products incorporating diverse functional groups .
  • Results: The method has shown potential in the synthesis of various compounds, with recent data highlighting the application of direct radical functionalization .

5. Synthesis of Unsaturated Adamantane Derivatives

  • Application Summary: This research discusses the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
  • Methods of Application: The synthesis involves the use of dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The methods for synthesis vary depending on the type of unsaturated adamantane derivative being synthesized .
  • Results: The synthesis of unsaturated adamantane derivatives has been successful, and these compounds have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

6. Use in Microporous Organic Polymers

  • Application Summary: Microporous organic polymers and related porous materials have been applied in a wide range of practical applications such as adsorption, catalysis, and sensing fields .
  • Methods of Application: The specific methods of application are not mentioned in the source, but as a component of microporous organic polymers, it is likely used in the synthesis of these materials .
  • Results: The compound has been used in the synthesis of microporous organic polymers, but the specific results or outcomes are not detailed in the source .

7. Acyladamantanes Synthesis

  • Application Summary: Acyladamantanes are useful intermediates that can be further modified (e.g., by reductive amination) . While many traditional methods have been applied for their synthesis, most rely on a pre-functionalized adamantyl substrate and/or harsh conditions for accomplishing the necessary introduction of the acyl group .
  • Methods of Application: The specific methods of application are not mentioned in the source, but it involves the use of a pre-functionalized adamantyl substrate and/or harsh conditions .
  • Results: The synthesis of Acyladamantanes has been successful, and these compounds have been used as useful intermediates that can be further modified .

8. Copper-Catalyzed Arylation of Adamantane-Containing Amines

  • Application Summary: This research discusses the copper-catalyzed arylation of adamantane-containing amines . The method has become a powerful tool for the construction of the C (sp 2 )-N bond .
  • Methods of Application: The method involves the use of copper as a catalyst, aryl halides, and adamantane-containing amines . The reaction conditions and the choice of copper source and ligands can affect the scope and limitations of the method .
  • Results: The method has shown potential in the synthesis of various compounds, with recent data highlighting the application of unsupported copper nanoparticles .

9. Adamantane-Based Drug Delivery Systems

  • Application Summary: Adamantane has promising applications in the field of targeted drug delivery and surface recognition .
  • Methods of Application: The specific methods of application are not mentioned in the source, but as a component of drug delivery systems, it is likely used in the synthesis of these materials .
  • Results: The compound has been used in the synthesis of drug delivery systems, but the specific results or outcomes are not detailed in the source .

Safety And Hazards

Exposure to 1-(4-Bromophenyl)adamantane should be limited . It is advised not to breathe dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to ensure adequate ventilation during use . The compound has been assigned the signal word “Warning” and hazard statements H319-H413 .

Future Directions

The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

1-(4-bromophenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Br/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDTZZRNNRKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347793
Record name 1-(4-Bromophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)adamantane

CAS RN

2245-43-4
Record name 1-(4-Bromophenyl)adamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2245-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Inomata, Y Harada, S Matsuoka, T Ishizone - Tetrahedron, 2013 - Elsevier
A series of novel 1,3-dehydroadamantanes (DHAs) possessing phenyl or alkoxyl substituents, such as 5-phenyl-1,3-dehydroadamantane, 5-butyl-7-phenyl-1,3-dehydroadamantane, 5-…
Number of citations: 13 www.sciencedirect.com
Y Liu, J Guo, T Luo, T Wu - Journal of Guangdong University of …, 2018 - hero.epa.gov
The 4-(1-adamantyl) styrene was synthesized by the hydroformylation reaction and Wittig reaction with 1-(4-bromophenyl) adamantane as raw material. And then the copolymer p (NVK-…
Number of citations: 1 hero.epa.gov
S Kobayashi, H Kataoka, R Goseki… - … Chemistry and Physics, 2018 - Wiley Online Library
Anionic polymerization of a novel α‐methylstyrene derivative para‐substituted with a bulky and rigid adamantyl group, 4‐(1‐adamantyl)‐α‐methylstyrene (AdαMS) is carried out with sec…
Number of citations: 17 onlinelibrary.wiley.com
S Kobayashi, T Matsuzawa, S Matsuoka… - …, 2006 - ACS Publications
Anionic polymerizations of new styrene derivatives, 4-(1-adamantyl)styrene (1) and 3-(4-vinylphenyl)-1,1‘-biadamantane (2), were carried out with sec-butyllithium, cumylpotassium, and …
Number of citations: 50 pubs.acs.org
WJ Archer, MA Hossaini, R Taylor - Journal of the Chemical Society …, 1982 - pubs.rsc.org
Rate coefficients have been measured for detritiation of the compounds [p-3H]C6H4R by anhydrous trifluroacetic acid at 70 C, and lead to the following partial rate factors (R =): bicyclo[…
Number of citations: 10 pubs.rsc.org
A Galia, EC Navarre, O Scialdone… - The Journal of …, 2007 - ACS Publications
The interaction between peracetylated β-cyclodextrin and several triphenyl phosphine derivatives was studied in supercritical carbon dioxide (scCO 2 ) by UV−visible spectroscopy. The …
Number of citations: 29 pubs.acs.org
AA Ambartsumyan, TT Vasil'eva… - Russian Journal of …, 2014 - researchgate.net
We have repeatedly demonstrated the large opportunities of iron pentacarbonyl Fe (CO) 5 application [1–7] as initiator of versatile organic reactions leading to the formation of bonds С–…
Number of citations: 3 www.researchgate.net
VM Breslin - 2018 - search.proquest.com
The field of organic solid state photochemistry has great potential for new and exciting discoveries as a result of its youth in being able to determine the identities of the intermediates …
Number of citations: 2 search.proquest.com
M Igor'K, NV Makarova, MN Zemtsova - Russian Chemical Reviews, 1999 - pubs.rsc.org
Published data on the synthesis of adamantane derivatives bearing various functional groups (halogen, hydroxy, nitrato, amino, carboxy and others) are systematised and generalised. …
Number of citations: 69 pubs.rsc.org
柳滢春, 郭建维, 罗涛, 吴彤彪 - 广东工业大学学报, 2017 - xbzrb.gdut.edu.cn
: 以1-(4-溴苯基) 金刚烷为原料, 经醛化反应和Wittig 反应合成了单体对金刚烷基苯乙烯. 然后通过对金刚烷基苯乙烯和乙烯基咔唑的共聚, 合成了不同金刚烷摩尔含量的共聚物(乙烯基咔唑-对…
Number of citations: 1 xbzrb.gdut.edu.cn

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